Ethyl succinyl chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

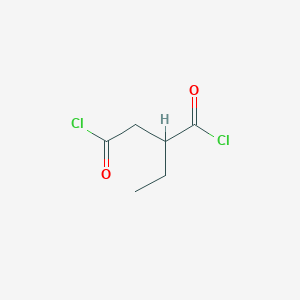

Structure

3D Structure

属性

IUPAC Name |

2-ethylbutanedioyl dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCVVFQGHCLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Succinyl Chloride from Monoethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl succinyl chloride from monoethyl succinate (B1194679), a critical process for the production of various pharmaceutical intermediates and fine chemicals. This compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), including erythromycin (B1671065) ethyl succinate, a macrolide antibiotic with reduced gastrointestinal side effects.[1] Its utility as a reactive acylating agent also makes it a valuable intermediate in broader organic synthesis.[2]

Synthesis Overview

The primary method for synthesizing this compound involves the reaction of monoethyl succinate with a chlorinating agent. While several agents can be used, including phosgene (B1210022) and phosphorus trichloride (B1173362), thionyl chloride (SOCl₂) is generally preferred.[1] Phosgene is highly toxic, and phosphorus trichloride can introduce impurities that are difficult to separate from the final product.[1] Thionyl chloride offers advantages such as high purity, ease of reaction control, and straightforward purification of the product, as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[1][3]

The overall reaction is as follows:

HOOC-CH₂-CH₂-COOEt + SOCl₂ → ClOC-CH₂-CH₂-COOEt + SO₂ + HCl

A catalyst, such as N,N-dimethylformamide (DMF), can be employed to facilitate the reaction.[4]

Synthesis Workflow and Reaction Mechanism

The synthesis process begins with the preparation of monoethyl succinate, followed by its conversion to this compound and subsequent purification.

References

An In-depth Technical Guide to Ethyl Succinyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethyl succinyl chloride, also known by its IUPAC name ethyl 4-chloro-4-oxobutanoate, is a significant chemical intermediate, particularly in the pharmaceutical industry.[1][2] As a bifunctional compound containing both an ester and a highly reactive acyl chloride group, it serves as a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and established experimental protocols.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid.[3][4] It is characterized by its sensitivity to moisture and has an acrid odor.[5][6] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉ClO₃ | [3][7] |

| Molecular Weight | 164.59 g/mol | [3][7] |

| CAS Number | 14794-31-1 | [3][7] |

| Boiling Point | 88-90 °C at 11 mmHg | [3][5] |

| Density | 1.155 - 1.163 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.435 - 1.439 | [3][8] |

| Flash Point | 84 °C (183.2 °F) | [5][6] |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Solubility | Information not widely available, but noted to be moisture sensitive, implying reaction with water. | [5] |

| Vapor Density | 5.68 | [5] |

Reactivity and Stability

General Reactivity The reactivity of this compound is dominated by the acyl chloride functional group. Acyl chlorides are highly reactive electrophiles, susceptible to attack by nucleophiles.[9] This reactivity makes this compound an excellent acylating agent in organic synthesis.[1] The reaction generally proceeds via a nucleophilic acyl substitution mechanism.[9]

Stability The compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[5][7] It is particularly sensitive to moisture; contact with water leads to hydrolysis.[5][10]

Reaction with Nucleophiles this compound readily reacts with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[9]

-

Water: It reacts with water (hydrolysis) to form monoethyl succinate (B1194679) and hydrogen chloride gas. This moisture sensitivity necessitates handling under inert and dry conditions.[5][10]

-

Alcohols: Reaction with alcohols yields the corresponding diester and hydrogen chloride.

-

Amines: It reacts with ammonia (B1221849) and primary or secondary amines to form amides.

Incompatible Materials To prevent hazardous reactions, this compound should be kept away from:

Hazardous Decomposition Under fire conditions or through thermal decomposition, it can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][12]

Experimental Protocols

Synthesis of this compound The most common laboratory and industrial synthesis of this compound involves the reaction of monoethyl succinate with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][13][14] Phosgene and phosphorus trichloride (B1173362) can also be used, but thionyl chloride is often preferred due to safety and efficiency.[13]

Detailed Protocol using Thionyl Chloride:

-

Reactant Charging: To a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer and a dropping funnel), add monoethyl succinate.[13]

-

Addition of Thionyl Chloride: While maintaining the reaction temperature between 25-30 °C, add thionyl chloride dropwise.[13][14] The molar ratio of monoethyl succinate to thionyl chloride is typically in the range of 1:2.0 to 1:2.5.[13]

-

Reaction: After the addition is complete, heat the mixture. The temperature is generally controlled between 80-100 °C.[13][14] The reaction is considered complete when the evolution of gas (SO₂ and HCl) ceases.[13] It is crucial to use a system to absorb these acidic gases, such as a sodium hydroxide (B78521) solution trap.[13]

-

Purification: Following the reaction, the crude product is purified by distillation under reduced pressure.[13] The fraction boiling at 87-90 °C at a pressure of 11 mmHg is collected as the final product, this compound.[3][14]

Visualizations

The following diagrams illustrate the synthesis pathway and the general reactivity of this compound.

Caption: Synthesis workflow for this compound.

Caption: Reactivity of this compound with nucleophiles.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] A primary application is in the production of erythromycin (B1671065) ethylsuccinate, an antibiotic that offers improved gastrointestinal tolerance compared to erythromycin.[13] It is also utilized in the synthesis of intermediates for other drugs, such as rosuvastatin.[13] The consistent demand for these medications ensures the continued importance of this compound in the pharmaceutical market.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. uvabsorbers.com [uvabsorbers.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound | 14794-31-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 184091000 [thermofisher.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. guidechem.com [guidechem.com]

- 14. CN102126952A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl Succinyl Chloride (CAS 14794-31-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl succinyl chloride (CAS 14794-31-1), a key reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its application in the development of therapeutic compounds.

Physicochemical Properties

This compound is a reactive acyl chloride derivative of succinic acid. It typically presents as a colorless to pale yellow liquid with a pungent odor. Its bifunctional nature, containing both an acyl chloride and an ester group, makes it a versatile building block in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 14794-31-1 |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 88-90 °C at 11 mmHg |

| Density | 1.155 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.437 |

| Flash Point | 84 °C (183.2 °F) |

| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, dichloromethane, and ether. Reacts with water and alcohols. |

| Stability | Stable under normal temperatures and pressures, but is moisture sensitive. |

Synonyms: 3-(Ethoxycarbonyl)propanoyl chloride, Ethyl 4-chloro-4-oxobutyrate, 3-Carbethoxypropionyl chloride, Succinic acid monoethyl ester chloride.

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of the available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -CH₃ | |

| 2.75 | Triplet | 2H | -CH₂-C(=O)O- | |

| 3.25 | Triplet | 2H | -CH₂-C(=O)Cl | |

| 4.15 | Quartet | 2H | -O-CH₂- |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| 14.1 | -CH₃ | |

| 28.0 | -CH₂-C(=O)O- | |

| 42.8 | -CH₂-C(=O)Cl | |

| 60.5 | -O-CH₂- | |

| 172.8 | -C(=O)O- | |

| 209.1 | -C(=O)Cl |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Absorption Peak (cm⁻¹) |

| C=O (Ester) | Stretching | ~1734 |

| C=O (Acyl Chloride) | Stretching | ~1715 |

| C-O | Stretching | ~1181 |

Mass Spectrometry (MS)

Mass spectrometry data can be used to confirm the molecular weight of this compound.

| Technique | Value |

| Molecular Ion (M+) | 164.02 |

Synthesis and Reactivity

This compound is a valuable intermediate due to the high reactivity of the acyl chloride group, which makes it a potent electrophile and an excellent acylating agent.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of monoethyl succinate (B1194679) with thionyl chloride.

Synthesis of this compound.

Reactivity

The acyl chloride functionality allows this compound to readily participate in nucleophilic acyl substitution reactions. It reacts vigorously with water and alcohols, releasing hydrochloric acid. It is also sensitive to bases. Due to its reactivity, it must be handled with care in a moisture-free environment.

Applications in Drug Development and Organic Synthesis

This compound is a crucial building block for the synthesis of Active Pharmaceutical Ingredients (APIs). Its ability to introduce an ethyl succinyl group is leveraged in the development of various therapeutic compounds.

Role as a Pharmaceutical Intermediate

It serves as a key raw material in the production of various pharmaceutical intermediates. For example, it is used in the synthesis of intermediates for drugs such as rosuvastatin (B1679574) and phenylephrine.

General Reaction Workflow

The use of this compound in acylation reactions generally follows a standard laboratory workflow.

General Experimental Workflow for Acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are cited experimental protocols for the synthesis of this compound and its use in a nickel-catalyzed cross-coupling reaction.

Synthesis of this compound from Monoethyl Succinate

This protocol is adapted from a patented method.

Materials:

-

Monoethyl succinate

-

Thionyl chloride

-

Reaction vessel with a stirrer and reflux condenser

Procedure:

-

Charge the reactor with monoethyl succinate.

-

While maintaining the reaction temperature at 25-30 °C, add thionyl chloride dropwise. The molar ratio of monoethyl succinate to thionyl chloride should be approximately 1:2.5.

-

After the addition is complete, heat the mixture to 80-100 °C.

-

Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 87-90 °C / 11 mmHg to yield pure this compound.

Nickel-Catalyzed Synthesis of Ketones using this compound

This protocol describes a nickel-catalyzed cross-coupling of an alkyl halide with this compound.

Materials:

-

Nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex

-

4,4'-di-tert-butyl-2,2'-dipyridyl

-

Manganese powder

-

Anhydrous N,N-dimethylacetamide (DMA)

-

This compound

Procedure:

-

In a four-necked 500-mL jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge nickel(II) chloride ethylene glycol dimethyl ether complex, 4,4'-di-tert-butyl-2,2'-dipyridyl, and manganese powder.

-

Evacuate and backfill the system with nitrogen three times.

-

Add anhydrous N,N-dimethylacetamide and stir the mixture for 1 hour under a nitrogen flow.

-

Cool the reaction mixture to an internal temperature of 0-2 °C.

-

Successively add 1-iodooctane and this compound via an addition funnel.

-

Vigorously stir the reaction mixture at 0-2 °C for 14 hours, then allow it to warm to room temperature and stir for an additional 3-6 hours.

-

Dilute the reaction mixture with a 1:1 mixture of hexanes/methyl tert-butyl ether.

-

Filter the mixture through a celite bed to remove solids.

-

The filtrate is then subjected to an aqueous workup and the product is isolated and purified.

Safety and Handling

This compound is a corrosive and combustible liquid that causes severe skin burns and eye damage. It is also moisture-sensitive.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place away from incompatible substances such as bases, alcohols, and metals.

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

An In-depth Technical Guide to the Synthesis of Ethyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for ethyl succinyl chloride, a significant intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis predominantly involves a two-step process, commencing with the formation of monoethyl succinate (B1194679), which is subsequently chlorinated. This document details the starting materials, experimental protocols, and quantitative data associated with these synthetic pathways.

Core Synthetic Pathway

The most prevalent and industrially significant method for synthesizing this compound begins with the esterification of succinic anhydride (B1165640) with absolute ethanol (B145695) to produce monoethyl succinate (also known as ethyl hydrogen succinate).[1][2][3][4] This intermediate is then subjected to chlorination, typically using thionyl chloride, to yield the final product.[1][5]

Logical Relationship of the Synthesis

Caption: Two-step synthesis of this compound.

Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis are outlined below.

| Material | Role | Key Considerations |

| Succinic Anhydride | Starting Material | The purity of succinic anhydride can affect the yield and purity of the final product. |

| Absolute Ethanol | Reactant | Anhydrous conditions are important to prevent unwanted side reactions. |

| Thionyl Chloride | Chlorinating Agent | Often used in excess to ensure complete conversion of the carboxylic acid. It is a toxic and corrosive substance that must be handled with appropriate safety precautions.[6] |

| Strong Acid Cation Exchange Resin | Catalyst (Optional) | Can be used to catalyze the initial esterification reaction.[7] |

| Dichloromethane (B109758) | Solvent (Optional) | Can be used as a solvent in the chlorination step.[8] |

| N,N-Dimethylformamide (DMF) | Catalyst (Optional) | Can be used to catalyze the chlorination reaction.[8] |

Experimental Protocols

This section details the experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of Monoethyl Succinate

This step involves the ring-opening of succinic anhydride with ethanol.

Protocol 1: Direct Reflux

-

In a 250 ml three-necked flask equipped with a condenser, add 10 g (0.1 mol) of succinic anhydride.[1]

-

Add a specified amount of absolute ethanol.[1]

-

Heat the mixture to reflux at 80°C for 1 hour.[1]

-

After cooling slightly, evaporate the excess ethanol under reduced pressure to obtain monoethyl succinate.[1]

Protocol 2: Catalyzed Reaction

-

In a reactor, combine succinic anhydride, absolute ethanol, and a strong acid styrene-based cation exchange resin (20-25% of the mass of succinic anhydride).[7] The molar ratio of succinic anhydride to anhydrous ethanol should be between 1:2.0 and 1:2.5.[1]

-

Heat the mixture to 100 ± 2°C and maintain this temperature for 3-4 hours.[1]

-

Monitor the reaction completion using gas chromatography.[1]

-

Once complete, stop the reaction and filter the hot solution to remove the resin.[1]

-

Allow the filtrate to cool to room temperature. If a solid precipitates, filter again.[1]

-

Remove water and ethanol from the filtrate under reduced pressure.[1]

-

Collect the fraction between 146-149°C under a vacuum of 2.27 kPa to obtain pure monoethyl succinate.[1]

Step 2: Synthesis of this compound

This step converts the carboxylic acid group of monoethyl succinate into an acyl chloride.

Protocol 1: Reaction with Thionyl Chloride

-

Add a specific amount of monoethyl succinate to a 250 mL three-necked flask equipped with a stirrer and a constant pressure dropping funnel.[1]

-

Dropwise, add thionyl chloride. The molar ratio of monoethyl succinate to thionyl chloride is typically between 1:2.0 and 1:2.5.[1][7]

-

Control the reaction temperature between 25-30°C during the addition.[1]

-

Heat the mixture in a water bath, controlling the temperature between 30-60°C, until no more gas is released.[1]

-

Alternatively, after the addition of thionyl chloride at 60°C, the temperature can be raised to 95°C and the reaction continued for 3 hours.[1]

-

Absorb the evolved SO2 and HCl gases using an aqueous NaOH solution.[1]

-

After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.[1]

-

Collect the fraction at 87-90°C/1 mmHg or 91-92°C/133.32 Pa via vacuum distillation to obtain this compound.[1]

Protocol 2: Dichloromethane as Solvent

-

To a reaction flask, add monoethyl succinate (116.8 g, 0.8 mol), dichloromethane (300 mL), and thionyl chloride (104 g, 0.88 mol).[8]

-

Add N,N-dimethylformamide (0.8 g) under a nitrogen atmosphere.[8]

-

Heat the mixture to reflux at 38°C and stir for 5 hours.[8]

-

Upon completion, a dichloromethane solution of this compound is obtained.[8]

Quantitative Data

The following tables summarize the quantitative data from various reported synthetic methods.

Table 1: Synthesis of Monoethyl Succinate

| Method | Reactants & Molar Ratio | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Catalyzed[7] | Succinic anhydride:Ethanol (1:2.0) | Strong acid cation exchange resin | 100 | 3.5 | 71.4 | 99.5 (GC) |

| Catalyzed[7] | Succinic anhydride:Ethanol (1:2.5) | Strong acid cation exchange resin | 100 ± 2 | 4 | 71.4 | 99.5 (GC) |

Table 2: Synthesis of this compound

| Method | Reactants & Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Thionyl Chloride[7] | Monoethyl succinate:Thionyl chloride (1:2.0) | None | 90 | Until no gas evolves | 95.7 | 99.2 (GC) |

| Thionyl Chloride[7] | Monoethyl succinate:Thionyl chloride (1:2.3) | None | 100 | Until no gas evolves | 96.4 | 99.6 (GC) |

| Thionyl Chloride[7] | Monoethyl succinate:Thionyl chloride (1:2.5) | None | 100 | Until no gas evolves | 96.1 | 99.4 (GC) |

| Thionyl Chloride/DMF[8] | Monoethyl succinate:Thionyl chloride (1:1.1) | Dichloromethane | 38 | 5 | 95 | Not specified |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Ethyl hydrogen succinate | Natural product | TargetMol [targetmol.com]

- 3. Ethyl hydrogen succinate (CAS 1070-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethyl hydrogen succinate [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. WO2014024207A1 - Process for preparation of succinylcholine chloride - Google Patents [patents.google.com]

- 7. CN102126952A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound | 14794-31-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-4-oxobutyrate, also known by synonyms such as Ethyl succinyl chloride and β-Carbethoxypropionyl chloride, is a bifunctional chemical compound with the linear formula ClCOCH₂CH₂CO₂C₂H₅.[1][2] It belongs to the class of acyl chlorides and esters, making it a valuable reagent in organic synthesis. Its utility has been demonstrated in the synthesis of polymer-supported bifunctional catalysts, succinimidyl esters of benzo(a)pyrene, and succinate (B1194679) prodrugs of curcuminoids.[2] This document provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and a logical framework for understanding its chemical nature.

Quantitative Physical Properties

The physical characteristics of Ethyl 4-chloro-4-oxobutyrate have been determined through various analytical methods. A summary of these key quantitative data is presented below for ease of reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 164.59 g/mol | |

| Density | 1.155 g/mL | at 25 °C |

| Boiling Point | 88-90 °C | at 11 mmHg |

| Refractive Index | 1.437 | at 20 °C (n20/D) |

| Flash Point | 84 °C (183.2 °F) | Closed Cup |

| Form | Liquid | |

| Assay | 94% |

Data sourced from references[1][2].

Experimental Protocols

The determination of the physical properties tabulated above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

1. Determination of Boiling Point at Reduced Pressure

-

Objective: To determine the boiling point of Ethyl 4-chloro-4-oxobutyrate under vacuum, which is necessary due to its potential for decomposition at atmospheric boiling temperature.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, a distillation flask, a condenser, and a receiving flask. A thermometer is placed to measure the vapor temperature.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled and sealed to be airtight.

-

The vacuum pump is started, and the pressure inside the apparatus is lowered to the desired level (e.g., 11 mmHg) as measured by the manometer.

-

The heating mantle is turned on, and the liquid is heated gently.

-

The temperature at which the liquid boils and a steady stream of condensate is observed in the condenser is recorded as the boiling point at that specific pressure.

-

2. Measurement of Density

-

Objective: To determine the mass per unit volume of the substance.

-

Apparatus: A pycnometer (a flask of a specific, accurately known volume), a balance accurate to ±0.001 g, and a constant-temperature bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant-temperature bath set to 25 °C until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed from the outside.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

3. Determination of Refractive Index

-

Objective: To measure the extent to which light is bent when it passes through the liquid, which is a characteristic property.

-

Apparatus: An Abbe refractometer, a constant-temperature water circulator, a light source (typically a sodium D-line source), and a sample of the liquid.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the refractometer's prisms is maintained at 20 °C using the circulating water bath.

-

A few drops of Ethyl 4-chloro-4-oxobutyrate are placed on the surface of the measuring prism.

-

The prisms are closed, and the light source is positioned.

-

While looking through the eyepiece, the controls are adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Logical Relationships and Chemical Classification

To understand the reactivity and function of Ethyl 4-chloro-4-oxobutyrate, it is essential to visualize its position within the hierarchy of organic compounds and its key reactive sites.

Caption: Chemical classification and reactivity of Ethyl 4-chloro-4-oxobutyrate.

Safety and Handling

Ethyl 4-chloro-4-oxobutyrate is classified as a corrosive substance.[1] It causes severe skin burns and eye damage.[3][4] It is also a combustible liquid.[3] Therefore, appropriate personal protective equipment, including faceshields, gloves, and suitable respirators, must be worn when handling this chemical.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat and open flames, at a temperature between 2-8°C.[1][2] The compound is sensitive to moisture.[4] In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing agents.[5] Upon combustion, it may produce highly toxic HCl gas.[3]

References

An In-depth Technical Guide to Ethyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl succinyl chloride, a significant chemical intermediate in organic and pharmaceutical chemistry. It details the molecule's structural and physicochemical properties, outlines key experimental protocols for its synthesis, and illustrates its structure and reaction pathway through clear, specified diagrams.

Physicochemical and Structural Data

This compound, also known by its IUPAC name ethyl 4-chloro-4-oxobutanoate, is a reactive compound widely used as a building block in the synthesis of more complex molecules.[1][2] Its utility stems from the presence of two distinct reactive sites: an acyl chloride and an ester group. The compound is a colorless to light yellow liquid and is sensitive to moisture.[1][3][4][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₉ClO₃ | [1][3][4][5][8] |

| Molecular Weight | 164.59 g/mol | [3][4][5][8][9] |

| CAS Number | 14794-31-1 | [3][4][5][8] |

| Appearance | Clear colorless to yellow liquid | [1][3][4][5][6] |

| Boiling Point | 88-90 °C @ 11 mmHg | [3][4][5][8] |

| Density | 1.155 g/mL at 25 °C | [4][5][10] |

| Refractive Index | n20/D 1.437 | [1][4][5] |

| Flash Point | 84 °C (184 °F) | [5][7][8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [6] |

| Storage Conditions | Store at 2-8°C under inert gas; Moisture Sensitive | [5][7][10] |

Molecular Structure

The structure of this compound features a four-carbon chain with an ethyl ester at one end and an acyl chloride at the other. This bifunctional nature allows for selective reactions and makes it a versatile reagent in organic synthesis.

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the reaction of monoethyl succinate (B1194679) with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][11][12] Below are detailed protocols derived from established procedures.

Protocol 1: Synthesis using Thionyl Chloride in Dichloromethane (B109758) [4][6]

-

Objective: To synthesize this compound from monoethyl succinate using thionyl chloride as the chlorinating agent and dichloromethane as the solvent.

-

Materials:

-

Monoethyl succinate (116.8 g, 0.8 mol)

-

Thionyl chloride (104 g, 0.88 mol)

-

Dichloromethane (300 mL)

-

N,N-dimethylformamide (DMF) (0.8 g, catalytic amount)

-

Reaction flask equipped with a reflux condenser and nitrogen inlet

-

-

Procedure:

-

To a reaction flask, add monoethyl succinate, dichloromethane, and thionyl chloride.

-

Under a nitrogen atmosphere, add the catalytic amount of N,N-dimethylformamide.

-

Heat the mixture to reflux (approximately 38°C) and maintain stirring for 5 hours.

-

Monitor the reaction until completion (e.g., cessation of gas evolution).

-

Upon completion, the resulting solution of this compound in dichloromethane is obtained. The product can be purified by distillation under reduced pressure.[11][12]

-

-

Expected Yield: Approximately 95% (124 g).[4]

Protocol 2: Solvent-Free Synthesis with Thionyl Chloride [11][12]

-

Objective: To prepare this compound by direct reaction of monoethyl succinate with excess thionyl chloride without an additional solvent.

-

Materials:

-

Monoethyl succinate (e.g., 127.2 g, 0.714 mol)

-

Thionyl chloride (e.g., 104 mL, 1.428 mol; molar ratio of ~2:1 to the substrate)

-

Reaction flask with a dropping funnel and condenser

-

-

Procedure:

-

Add monoethyl succinate to the reaction flask.

-

While maintaining the reaction temperature between 25-30°C, add thionyl chloride dropwise.

-

After the addition is complete, heat the mixture to 80-100°C.

-

Continue heating until the evolution of gas (SO₂ and HCl) ceases, indicating the reaction is complete.

-

Stop heating and allow the mixture to cool.

-

Purify the crude product by vacuum distillation, collecting the fraction at 87-90°C / 11 mmHg.

-

-

Expected Yield: 95-97%.[11]

Synthesis Workflow

The synthesis of this compound from succinic anhydride (B1165640) involves a two-step process. First, succinic anhydride is reacted with ethanol (B145695) to form monoethyl succinate. Second, the monoethyl succinate is chlorinated using thionyl chloride.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value chemicals. Its applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs).[2] For example, it has been used in the synthesis of succinate prodrugs of curcuminoids and as an intermediate for erythromycin (B1671065) ethylsuccinate.[4][9]

-

Polymer Chemistry: It is used to create polymer-supported bifunctional catalysts.[4][6]

-

Organic Synthesis: It acts as a building block for creating succinimidyl esters, such as the succinimidyl ester of benzo(a)pyrene.[4][6]

This guide provides foundational information for professionals working with this compound. For safety and handling information, always consult the appropriate Safety Data Sheet (SDS).

References

- 1. A12734.22 [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. This compound | 14794-31-1 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound CAS#: 14794-31-1 [m.chemicalbook.com]

- 7. This compound | 14794-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 14794-31-1 CAS | this compound | Acid Halides | Article No. 3754P [lobachemie.com]

- 9. uvabsorbers.com [uvabsorbers.com]

- 10. This compound CAS No.:14794-31-1 Supplier China [qinmuchem.com]

- 11. CN102126952A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. guidechem.com [guidechem.com]

The Acyl Chloride Functionality: A Cornerstone of Modern Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acyl chlorides, also known as acid chlorides, are a highly reactive and versatile class of organic compounds characterized by the -COCl functional group. Their pronounced electrophilicity, stemming from the inductive effects of both the oxygen and chlorine atoms on the carbonyl carbon, renders them susceptible to nucleophilic attack and makes them powerful intermediates in a vast array of organic transformations. This reactivity has positioned acyl chlorides as indispensable tools in the synthesis of complex molecules, particularly within the pharmaceutical industry where the efficient construction of amides, esters, and ketones is paramount.

Preparation of Acyl Chlorides

The most common and direct method for the synthesis of acyl chlorides is the substitution of the hydroxyl group of a carboxylic acid using a chlorinating agent. Several reagents are routinely employed, with the choice often depending on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Common Chlorinating Agents

The primary reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).

-

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its affordability and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification. The reaction can be catalyzed by N,N-dimethylformamide (DMF).

-

Oxalyl Chloride ((COCl)₂): While more expensive than thionyl chloride, oxalyl chloride is often preferred for its milder reaction conditions (often at room temperature) and the formation of gaseous byproducts (CO, CO₂, and HCl). It is particularly useful for synthesizing acid-sensitive acyl chlorides. A catalytic amount of DMF is typically used.

-

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature to produce the corresponding acyl chloride and phosphoryl chloride (POCl₃).

-

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as a byproduct.

Quantitative Comparison of Synthetic Methods

The choice of chlorinating agent can significantly impact the yield and purity of the resulting acyl chloride. The following table summarizes typical yields for the synthesis of (4-Methylphenoxy)acetyl chloride from (4-Methylphenoxy)acetic acid using thionyl chloride and oxalyl chloride.

| Parameter | Thionyl Chloride | Oxalyl Chloride |

| Typical Yield | 85-92% | Generally high |

| Purity | >95% after distillation | High, often used without further purification |

| Reaction Temperature | Reflux (40-80°C) | Room Temperature |

| Reaction Time | 3-6 hours | 1.5-5 hours |

| Catalyst | None required (sometimes DMF or pyridine) | Catalytic N,N-Dimethylformamide (DMF) |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Data sourced from a comparative guide on the synthesis of (4-Methylphenoxy)acetyl chloride. |

Experimental Protocols

Synthesis of (4-Methylphenoxy)acetyl chloride using Thionyl Chloride

-

To (4-Methylphenoxy)acetic acid (1 equivalent) in a round-bottom flask, add an excess of thionyl chloride (2 to 5 equivalents), either neat or in a dry, inert solvent like dichloromethane (B109758) (DCM) or toluene.

-

Heat the mixture to reflux (40-80°C) for 3-6 hours, or until the evolution of gaseous HCl ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude (4-Methylphenoxy)acetyl chloride can be purified by fractional distillation to achieve >95% purity.

Synthesis of Benzoyl Chloride using Oxalyl Chloride

-

In a 250 mL two-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve benzoic acid (8 mmol) in 100 mL of dichloromethane (CH₂Cl₂).

-

To the stirred solution at room temperature, add oxalyl chloride (16 mmol) and 2 drops of N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the resulting mixture under reduced pressure to afford benzoyl chloride quantitatively.

Key Reactions of Acyl Chlorides

The high reactivity of the acyl chloride functional group allows for its facile conversion into a variety of other functional groups through nucleophilic acyl substitution. The general mechanism involves the initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Amide Synthesis (Aminolysis)

The reaction of an acyl chloride with ammonia (B1221849), a primary amine, or a secondary amine is a rapid and efficient method for the formation of primary, secondary, and tertiary amides, respectively. This reaction is of particular importance in the synthesis of pharmaceuticals, as the amide bond is a key structural motif in many drug molecules. The reaction is typically carried out in the presence of a base, such as excess amine or a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This is often referred to as the Schotten-Baumann reaction condition.

Experimental Protocol: Synthesis of Benzamide (B126) from Benzoyl Chloride

-

In a conical flask, place a mixture of 5 mL of concentrated ammonia and 5 mL of water.

-

Add 2 mL (2.4 g) of benzoyl chloride to the flask, stopper it, and shake vigorously. The reaction is exothermic, and the flask may become warm.

-

Continue shaking for approximately 15 minutes, by which time the oily benzoyl chloride should have reacted completely.

-

Filter the resulting fine flakes of benzamide.

-

Wash the product with cold water.

-

Recrystallize the benzamide from hot water to yield colorless crystals. A typical yield is around 1.5 g.

Ester Synthesis (Alcoholysis)

Acyl chlorides react readily with alcohols to form esters. This reaction is often faster and more efficient than the Fischer esterification of carboxylic acids with alcohols. The reaction proceeds smoothly at room temperature and is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.

Experimental Protocol: Un-catalyzed Esterification of Benzyl (B1604629) Alcohol with Acetyl Chloride

-

In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, place benzyl alcohol (10 mmol).

-

Slowly add acetyl chloride (20 mmol) to the alcohol through the side neck of the flask.

-

Attach a reflux condenser to the flask and circulate ice-cold water through it to trap the generated HCl fumes.

-

Stir the reaction mixture continuously for 1 hour.

-

The product, benzyl acetate, can be isolated by simple distillation, with a reported yield of 98%.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction involves treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electrophile in this reaction is a resonance-stabilized acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

-

In a 100 mL round-bottom flask equipped with a stir bar, Claisen head, addition funnel, and reflux condenser, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv.) and 15 mL of methylene (B1212753) chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of acetyl chloride (0.055 mol, 1.1 equiv.) in 10 mL of methylene chloride dropwise over 10 minutes using the addition funnel.

-

After the addition is complete, add the aromatic compound (0.050 mol) as a solution in 10 mL of methylene chloride in the same manner.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

After stirring for an additional 15 minutes, carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with 20 mL of methylene chloride.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

-

Remove the solvent by rotary evaporation, and purify the product by distillation if necessary.

Spectroscopic Characterization of Acyl Chlorides

The identification and characterization of acyl chlorides are routinely performed using various spectroscopic techniques.

| Spectroscopic Technique | Characteristic Signal | Typical Range / Value | Notes |

| Infrared (IR) Spectroscopy | C=O Stretch | 1790-1815 cm⁻¹ (Aliphatic) | The high frequency is a key identifier. Conjugation lowers the frequency to ~1770 cm⁻¹. |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 160-180 ppm | The chemical shift is in the region of carboxylic acid derivatives, less downfield than ketones or aldehydes (~200 ppm). |

| ¹H NMR Spectroscopy | α-Protons (-CH-C=O) | 2.0-2.7 ppm | Protons on the carbon adjacent to the carbonyl are deshielded. |

Applications in Drug Development

The versatility of acyl chlorides makes them crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their ability to readily form amide and ester bonds is fundamental to constructing the complex molecular architectures of many modern drugs.

Targeted Covalent Inhibitors (TCIs)

Targeted covalent inhibitors are a class of drugs that form a covalent bond with their biological target, leading to irreversible inhibition. This can result in enhanced potency and prolonged duration of action. Acyl chlorides can be incorporated into the structure of a TCI as a "warhead" that reacts with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the active site of the target protein.

Prodrug Synthesis

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. Acyl chlorides can be used to attach a promoiety to a drug molecule, often through an ester or amide linkage. This linkage is designed to be cleaved by enzymes in the body, releasing the active drug.

Conclusion

The acyl chloride functionality remains a cornerstone of modern organic synthesis. Its high reactivity, coupled with the well-established protocols for its formation and subsequent transformations, makes it an invaluable tool for medicinal chemists and process development scientists. From the fundamental construction of amide and ester linkages to the sophisticated design of targeted covalent inhibitors and prodrugs, the acyl chloride continues to play a critical role in the discovery and development of new medicines. A thorough understanding of its chemistry, including the nuances of reagent selection and reaction conditions, is essential for any researcher working at the forefront of pharmaceutical sciences.

An In-Depth Technical Guide to the Safe Handling of Ethyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl succinyl chloride (CAS No. 14794-31-1), a reactive acylating agent frequently used in pharmaceutical and fine chemical synthesis.[1] Adherence to rigorous safety protocols is essential when working with this corrosive and moisture-sensitive compound.

Chemical and Physical Properties

This compound, also known as ethyl 3-(chloroformyl)propionate, is a combustible liquid that is highly reactive.[2] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉ClO₃ | [3] |

| Molecular Weight | 164.59 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Odor | Odorless to Acrid | [3][5] |

| Boiling Point | 88 - 90 °C @ 11 mmHg | [2] |

| Density | 1.158 - 1.163 g/mL at 25 °C | [2][5] |

| Flash Point | 84 °C / 183.2 °F | [2] |

| Vapor Density | 5.68 | [2] |

| Refractive Index | 1.437 (n20/D) | [6] |

| Sensitivity | Moisture sensitive | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[7] Its primary hazards are corrosivity (B1173158) and flammability.

| Hazard Classification | Category | Signal Word | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 1B/1C | Danger | H314: Causes severe skin burns and eye damage. | [8][9] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. | [2][9] |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid. | [1][2] |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals. | [9] |

Emergency Overview: A combustible liquid that causes severe skin burns and eye damage.[2] The material is moisture-sensitive and reacts with water, which can lead to the release of irritating gases.[2][9] Thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted to select the appropriate PPE.[1]

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles. A face shield (minimum 8-inch) is also recommended. | [1][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A complete suit protecting against chemicals should be worn. | [1][2] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator is necessary. | [2][10] |

Handling Procedures

All operations involving this compound should be conducted in a certified chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.[2][3]

-

Avoid contact: Do not get in eyes, on skin, or on clothing.[10]

-

Avoid inhalation: Do not breathe mist, vapors, or spray.[10]

-

Ignition sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10]

-

Moisture: Avoid exposure to moist air or water.[2]

Storage Conditions

Store in a cool, dry, and well-ventilated place.[10] Keep containers tightly closed and store in a designated corrosives area.[2] Incompatible materials to avoid include bases, alcohols, metals, and oxidizing agents.[1][2]

Experimental Protocols

Given its function as an acylating agent, this compound is commonly used in the synthesis of amides and esters. The following are representative, detailed methodologies for such reactions.

Synthesis of N-Substituted Succinamic Acid Ethyl Esters

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

-

This compound

-

Amine (e.g., aniline, diethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the cooled amine solution via a dropping funnel over 30-60 minutes. A violent reaction may occur if the addition is too fast.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Quenching of Unused this compound

It is critical to safely neutralize or "quench" any excess this compound at the end of a reaction.

Materials:

-

Reaction mixture containing excess this compound

-

Quenching agent (e.g., saturated sodium bicarbonate solution, methanol)

-

Erlenmeyer flask

-

Ice bath

-

Stirring apparatus

Procedure (using saturated Sodium Bicarbonate):

-

Prepare an ice bath around an Erlenmeyer flask containing a volume of saturated sodium bicarbonate solution that is at least 5-10 times the volume of the acyl chloride to be quenched.

-

While vigorously stirring the sodium bicarbonate solution, slowly add the reaction mixture containing the excess this compound dropwise.

-

Caution: This reaction is exothermic and will release CO₂ gas. Ensure slow addition to control the rate of gas evolution and prevent foaming.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis.

-

The quenched mixture can then be worked up as appropriate for the specific experiment.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately. | [3] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical, chemical foam, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.[8]

-

Ventilate: Ensure adequate ventilation.[7]

-

Containment: Soak up the spill with an inert absorbent material (e.g., clay, sand, diatomaceous earth).[8]

-

Collection: Collect the absorbed material into a suitable, closed container for disposal.[8]

-

Decontamination: Clean the affected area thoroughly.

-

Waste Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[3]

Visual Diagrams

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Caption: A typical workflow for safely handling this compound in a laboratory setting.

Caption: Step-by-step protocol for responding to an accidental spill of this compound.

Caption: Logical relationships between the primary hazards of this compound and the necessary precautions.

Disposal Considerations

Waste generated from the use of this compound is classified as hazardous.[3] All waste materials, including empty containers, should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local, state, and federal regulations.[3] Do not release into the environment.[3]

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. nbinno.com [nbinno.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CN102126952A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method for succinic acid monoethyl ester acyl chloride | Semantic Scholar [semanticscholar.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Compatibility of Ethyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of ethyl succinyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. Understanding its reactivity and material compatibility is crucial for safe handling, optimal reaction conditions, and maintaining product purity. This document details its interactions with various chemical classes and materials of construction, supported by quantitative data where available, and outlines experimental protocols for compatibility testing.

Chemical Properties and General Reactivity

This compound (CAS 14794-31-1), also known as ethyl 3-(chloroformyl)propionate, is a reactive acyl chloride. Its high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack. This reactivity is fundamental to its utility in synthesis but also dictates its incompatibility with a wide range of substances.

General Handling and Storage:

-

Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1]

-

Recommended storage temperature is 2-8 °C.[1]

-

Protect from moisture, as it is highly moisture-sensitive.[2][3]

-

Keep containers tightly sealed.[1]

Chemical Compatibility and Reactivity Data

The following sections provide detailed information on the compatibility of this compound with various chemical classes. Due to its high reactivity, many of these interactions are hazardous and should be avoided.

Reactivity with Water, Alcohols, and Amines

This compound reacts exothermically with protic solvents and nucleophiles. These reactions are typically rapid and can lead to the release of corrosive hydrogen chloride gas.

Table 1: Reactivity with Common Nucleophiles

| Chemical Class | Reagent Example | Products | Reaction Rate/Observations |

| Water | H₂O | Succinic acid monoethyl ester, Hydrogen chloride (HCl) | Violent and exothermic reaction.[4][5] The hydrolysis of acyl chlorides is generally very fast.[6] |

| Alcohols | Ethanol | Diethyl succinate, Hydrogen chloride (HCl) | Instantaneous and highly exothermic reaction.[7] |

| Amines | Ammonia, Primary/Secondary Amines | Succinamic acid ethyl ester derivatives, Amine hydrochloride salt | Vigorous reaction to form amides.[8] |

Incompatible Chemical Classes

Contact with the following substances should be avoided to prevent dangerous reactions.

Table 2: Incompatible Chemical Classes

| Incompatible Class | Examples | Hazards |

| Bases | Sodium hydroxide, Potassium carbonate, Pyridine | Violent neutralization reaction, polymerization.[2] |

| Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Vigorous or explosive reaction. |

| Metals | Aluminum, Iron (in the presence of moisture) | Corrosion, potential for catalytic decomposition.[2][9] |

Solubility Profile

This compound is generally soluble in aprotic organic solvents. It does not form stable solutions in protic solvents due to rapid reaction.

Table 3: Solubility of this compound

| Solvent | Solubility | Remarks |

| Dichloromethane | Soluble[10] | Common solvent for reactions involving acyl chlorides. |

| Diethyl Ether | Soluble[10] | |

| Chloroform | Soluble[11] | |

| Ethyl Acetate | Soluble[11] | |

| Water | 59.01 g/L at 25°C (decomposes)[11] | Reacts violently; this value likely represents initial miscibility before significant decomposition.[4][12] |

Material Compatibility

The selection of appropriate materials for reactors, storage containers, and handling equipment is critical to prevent corrosion, contamination, and accidents.

Metals

The primary concern with metals is corrosion, especially in the presence of moisture, which leads to the formation of hydrochloric acid.

Table 4: Compatibility with Metals

| Material | Compatibility Rating | Conditions and Remarks |

| Stainless Steel (304, 316) | Fair to Poor | Susceptible to pitting and crevice corrosion in the presence of chlorides, especially under acidic conditions formed upon hydrolysis.[13][14][15] Molybdenum-containing grades (e.g., 316) offer better resistance than 304.[15] |

| Hastelloy (C-276, C-22) | Good to Excellent | High nickel-chromium-molybdenum alloys offer superior resistance to chloride-induced corrosion.[16] |

| Aluminum | Not Recommended | Reacts with acyl chlorides and is severely corroded by HCl.[2][9] |

| Carbon Steel | Not Recommended | Rapidly corrodes in the presence of acyl chlorides and HCl. |

Plastics and Elastomers

Compatibility with polymers depends on the specific material and the operating conditions.

Table 5: Compatibility with Plastics and Elastomers

| Material | Compatibility Rating | Remarks |

| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Highly resistant to a wide range of chemicals, including acyl chlorides.[17][18][19] |

| Polyethylene (PE) | Fair to Good | May show some swelling or degradation with prolonged contact. Testing is recommended. |

| Polypropylene (PP) | Fair to Good | Similar to polyethylene; testing for the specific application is advised. |

| Nitrile Rubber (Buna-N) | Poor | Not recommended for use with acyl chlorides. |

| Neoprene | Poor | Likely to be degraded. |

| Viton® (FKM) | Good | Generally offers good resistance to acidic and reactive chemicals. |

Experimental Protocols

The following sections provide generalized protocols for assessing the chemical compatibility of this compound. These should be adapted and performed under strict safety protocols by qualified personnel.

Protocol for Material Compatibility Testing (Adapted from ASTM D543)

This protocol outlines a procedure for evaluating the resistance of plastics and elastomers to this compound.

-

Specimen Preparation: Prepare at least five standardized test specimens of the material to be tested (e.g., tensile bars).[20]

-

Initial Measurements: Accurately measure and record the weight, dimensions (length, width, thickness), and appearance (color, surface texture) of each specimen.[20]

-

Exposure: Fully immerse the specimens in this compound in a sealed container at a controlled temperature (e.g., 23 °C). The container material must be inert (e.g., glass with a PTFE-lined cap).

-

Exposure Duration: Maintain the immersion for a predetermined period (e.g., 24, 48, or 168 hours).[2]

-

Post-Exposure Analysis:

-

Carefully remove the specimens from the chemical.

-

Gently blot dry with an inert cloth.

-

Immediately re-measure and record the weight and dimensions.

-

Visually inspect for any changes in appearance, such as swelling, discoloration, cracking, or crazing.[20]

-

(Optional) Conduct mechanical testing (e.g., tensile strength) and compare the results to control specimens that were not exposed.[20]

-

-

Data Reporting: Report the percentage change in weight and dimensions, and describe any changes in appearance or mechanical properties.[20]

Protocol for Determination of Solubility

This protocol provides a method for determining the solubility of this compound in aprotic solvents.

-

Solvent Preparation: Place a known volume (e.g., 10 mL) of the desired aprotic solvent into a sealed vial equipped with a magnetic stirrer, maintained at a constant temperature.

-

Incremental Addition: Add small, precisely weighed or measured increments of this compound to the stirring solvent.

-

Observation: After each addition, allow the mixture to stir for a set period to ensure dissolution. Observe the solution for any signs of undissolved liquid (e.g., cloudiness, separate phase).

-

Saturation Point: The point at which a persistent second phase or cloudiness is observed after adequate mixing time is considered the saturation point.

-

Quantification: The solubility is calculated as the total mass or volume of this compound that dissolved in the initial volume of the solvent (e.g., in g/100 mL). For more precise measurements, a spectroscopic method can be developed by preparing a calibration curve and analyzing a filtered, saturated solution.[1][3]

Visualized Workflows and Relationships

The following diagrams illustrate key reactivity pathways and experimental logic.

References

- 1. benchchem.com [benchchem.com]

- 2. laboratuar.com [laboratuar.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. theplasticshop.co.uk [theplasticshop.co.uk]

- 8. savemyexams.com [savemyexams.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Corrosion Behavior of Sensitized AISI 304 Stainless Steel in Acid Chloride Solution [mdpi.com]

- 14. How do chlorides affect stainless steel durability? | Stalatube [stalatube.com]

- 15. researchgate.net [researchgate.net]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. lorric.com [lorric.com]

- 18. labdepotinc.com [labdepotinc.com]

- 19. calpaclab.com [calpaclab.com]

- 20. Chemical Compatibility ASTM D543 [intertek.com]

Methodological & Application

Ethyl Succinyl Chloride: A Versatile Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers and Drug Development Professionals

Ethyl succinyl chloride stands as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both an ester and a reactive acyl chloride group, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for erythromycin (B1671065), rosuvastatin, and phenylephrine.

Synthesis of Erythromycin Ethylsuccinate

Erythromycin, a macrolide antibiotic, can have its bioavailability and taste profile improved through esterification with this compound to form erythromycin ethylsuccinate. This modification enhances the drug's gastrointestinal tolerance.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Erythromycin Base | [2] |

| Acylating Agent | This compound | [2] |

| Solvent System | Tetrahydrofuran and aqueous potassium carbonate | [2] |

| Reaction Temperature | 18-20°C (addition), 35°C (reaction) | [2] |

| Typical Yield | ~90% (on an activity basis) | [2] |

| Purity (by HPLC) | Up to 98.7% | [3] |

Experimental Protocol: Synthesis of Erythromycin Ethylsuccinate

Materials:

-

Erythromycin base

-

This compound

-

Tetrahydrofuran (THF)

-

Potassium carbonate

-

Sodium citrate (B86180)

-

Celite

-

Methylene (B1212753) chloride

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve erythromycin base in a sufficient amount of THF to maintain a solution at approximately 35°C.[2]

-

Add an aqueous solution of potassium carbonate to the THF solution. The concentration of the potassium carbonate solution should be sufficient to maintain the pH of the aqueous phase between 7.0 and 8.5.[2]

-

Cool the stirred two-phase mixture to 18-20°C.[2]

-

Slowly add this compound to the reaction mixture over a period of about one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system of 10% methanol in methylene chloride.[2]

-

After the addition is complete, warm the reaction mixture to 35°C and stir for 30 minutes.[2]

-

Add sodium citrate to the mixture and continue stirring.

-

Separate the lower aqueous phase.

-

Add Celite to the organic phase, stir, and then filter to clarify the solution.[2]

-

Cool the clarified solution to 18-20°C.

-

Add water to the solution until it becomes hazy, then seed with erythromycin ethylsuccinate crystals to induce crystallization.[2]

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Erythromycin Signaling Pathway

Erythromycin primarily exerts its antibiotic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which stalls the translocation of tRNA and prevents the elongation of the polypeptide chain.[4][5][6] Additionally, erythromycin has been shown to have anti-inflammatory effects by modulating the NF-κB signaling pathway.[2]

Caption: Mechanism of action of Erythromycin.

Synthesis of a Rosuvastatin Intermediate

This compound is utilized in the preparation of diethyl acetone (B3395972) dicarboxylate, a key intermediate in the synthesis of the cholesterol-lowering drug, rosuvastatin.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Acetone dicarboxylic acid | [1] |

| Reagent | This compound solution | [1] |

| Other Reagents | Potassium bromide solution | [1] |

| Reaction Temperature | 50-55°C, then 10-13°C | [1] |

| Distillation Temperature | 120-125°C | [1] |

Experimental Protocol: Synthesis of Diethyl Acetone Dicarboxylate

Materials:

-

This compound solution

-

Acetone dicarboxylic acid

-

Potassium bromide solution

-

N-methylformamide

-

Salt solution

-

Solid potassium hydroxide

Procedure:

-

To a reaction vessel, add 800ml of this compound solution and 200ml of potassium bromide solution.[1]

-

With stirring at 300-350 rpm, add 3.2 mol of acetone dicarboxylic acid in 4-6 portions.[1]

-

Slowly heat the solution to 50-55°C until all the acetone dicarboxylic acid has dissolved.[1]

-

Cool the solution to 10-13°C and maintain stirring for 20-25 hours.[1]

-

Pour the reaction product into 2L of aqueous solution and separate the organic layer.

-

Extract the aqueous layer with N-methylformamide.

-

Combine the organic layers, wash with a salt solution, and dehydrate with solid potassium hydroxide.[1]

-

Evaporate the solvent and distill the residue under reduced pressure, collecting the fraction at 120-125°C to obtain diethyl acetone dicarboxylate.[1]

Rosuvastatin Signaling Pathway

Rosuvastatin lowers cholesterol by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.

Caption: Mechanism of action of Rosuvastatin.

Synthesis of a Phenylephrine Intermediate

This compound is a key reactant in the synthesis of acetophenone, an important intermediate for the production of the decongestant and vasopressor drug, phenylephrine.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Dry benzene | [7] |

| Reagent | This compound | [7] |

| Catalyst | Stannous bromide | [7] |

| Reaction Temperature | 3-5°C (addition), 85-92°C (reaction) | [7] |

| Typical Yield | 82-91% | [7] |

| Product Boiling Point | 180-185°C (at 2.3-2.5 kPa) | [7] |

Experimental Protocol: Synthesis of Acetophenone

Materials:

-

This compound

-

Stannous bromide

-

Dry benzene

-

Potassium bromide solution

-

Sodium sulfite (B76179) solution

-

Sodium chloride solution

-

Phosphorus pentoxide

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add 0.06-0.065 mol of stannous bromide and 1.3 mol of dry benzene.[7]

-

Control the stirring speed at 160-230 rpm and cool the solution to 3-5°C.[7]

-

Slowly add 0.26 mol of this compound over 80-90 minutes.[7]

-

Increase the temperature to 85-92°C and allow the reaction to proceed for 50-70 minutes.[7]

-

After the reaction is complete, cool the solution to 15-20°C.

-

Pour the reaction mixture into a potassium bromide solution, maintaining the temperature at 2-5°C and stirring at 150-190 rpm for 40-50 minutes.[7]

-

Separate the organic layer. Extract the aqueous layer with octane (4-7 times).[7]

-

Combine the organic layers and wash successively with sodium sulfite solution and sodium chloride solution.[7]

-

Dehydrate the organic layer with phosphorus pentoxide.[7]

-

Distill under reduced pressure, collecting the fraction at 180-185°C to obtain acetophenone.[7]

Phenylephrine Signaling Pathway

Phenylephrine is a selective α1-adrenergic receptor agonist. Its binding to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.

Caption: Mechanism of action of Phenylephrine.

References

- 1. guidechem.com [guidechem.com]

- 2. US4219641A - Process for preparing erythromycin succinate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 5. CN106632553A - Preparation method of erythromycin ethylsuccinate - Google Patents [patents.google.com]

- 6. CN102126952A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. AU2016102158A4 - Phenylephrine drug intermediates hypnone synthesis method - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Erythromycin 2'-Ethylsuccinate using Ethyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction